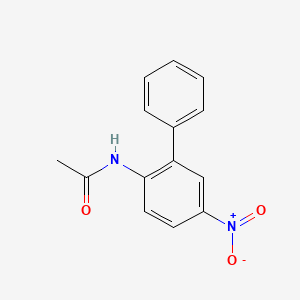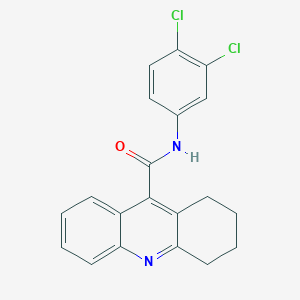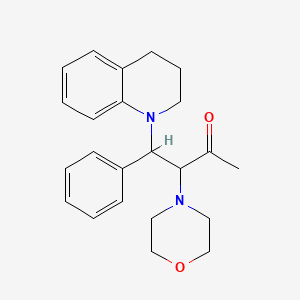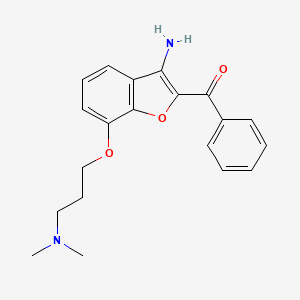![molecular formula C9H14O2 B11942704 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methylbicyclo[222]octan-2-one is an organic compound with the molecular formula C9H14O2 It is a bicyclic ketone with a hydroxyl group and a methyl group attached to the bicyclo[222]octane framework
Méthodes De Préparation
The synthesis of 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-acetyl-4-methylcyclohexanone with appropriate reagents to form the desired bicyclic structure. The reaction conditions typically include the use of acids or bases as catalysts and may require specific temperatures and solvents to optimize the yield and purity of the product .
Analyse Des Réactions Chimiques
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one exerts its effects depends on its specific application. In biochemical processes, it may interact with enzymes or other molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pathways involved can vary widely depending on the context of its use .
Comparaison Avec Des Composés Similaires
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one: Similar structure but with different positioning of the hydroxyl and methyl groups.
1-Methoxy-4-methylbicyclo[2.2.2]octane: Contains a methoxy group instead of a hydroxyl group.
Bicyclo[2.2.2]octan-1-ol, 4-methyl-: Similar structure but with an alcohol group instead of a ketone.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the bicyclic framework.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-hydroxy-4-methylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)7(10)6-8/h11H,2-6H2,1H3 |
Clé InChI |
UKDCUJVACGUDOM-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)(C(=O)C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetic acid](/img/structure/B11942653.png)




![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)
![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)



